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Compound of Interest

Compound Name: Methoxyphenone

Cat. No.: B1676418

A Comprehensive Structural Comparison of Methoxy-Substituted Benzophenone Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced
structural differences between isomers is paramount for predicting their physicochemical
properties, biological activities, and potential applications. This guide provides an in-depth
comparison of three methoxy-substituted benzophenone isomers: 2-methoxybenzophenone, 3-
methoxybenzophenone, and 4-methoxybenzophenone. We present a combination of
experimental data and detailed protocols to facilitate a comprehensive understanding of these
compounds.

Physicochemical Properties

The position of the methoxy group on the benzophenone scaffold significantly influences its
physical properties such as melting and boiling points. These differences arise from variations
in intermolecular forces and crystal packing efficiencies.
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2- 3- 4-
Property Methoxybenzophen Methoxybenzophen Methoxybenzophen
one one one
Molecular Formula C14H1202 C14H1202 C14H1202
Molecular Weight 212.24 g/mol 212.24 g/mol 212.24 g/mol
CAS Number 2553-04-0[1] 6136-67-0[2][3] 611-94-9[4][5]
Melting Point 33-39 °C Not available 59-63 °C
- , 149-150 °C at 1 _
Boiling Point Not available 354-356 °C
mmHg
) ) ) White to yellow-
Colorless oil or white White to pale yellow )
Appearance orange crystalline

to cream crystals

crystalline solid

solid[6]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and differentiation of

isomers. Here, we compare the UV-Vis and Nuclear Magnetic Resonance (NMR) data for the

three methoxybenzophenone isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the conjugated system of benzophenones give rise to

characteristic UV absorption bands. The position of the methoxy group, an auxochrome, can

cause shifts in the absorption maxima (Amax).

Isomer

Amax (in Ethanol)

Molar Absorptivity (€)

2-Methoxybenzophenone

~250 nm and ~330-360 nm

(broad)[7]

Data not available

3-Methoxybenzophenone

Data not available

Data not available

4-Methoxybenzophenone

~288 nm|[8]

Data not available
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Note: The UV absorption of benzophenone itself in ethanol shows two broad bands around 250

nm and 330-360 nm.[7] The methoxy substituent is expected to cause a bathochromic (red)

shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provides detailed information about the chemical environment of

each proton and carbon atom in the molecule, offering a unique fingerprint for each isomer.

IH NMR Chemical Shifts (8, ppm) in CDCls

2- 3- 4-

Proton Methoxybenzophen Methoxybenzophen Methoxybenzophen
one[9] one one[9]

-OCHs 3.72 (s, 3H) Data not available 3.88 (s, 3H)

Aromatic H 6.99-7.81 (m, 9H) Data not available 6.96-7.85 (m, 9H)

13C NMR Chemical Shifts (8, ppm) in CDCls

2- 3- 4-
Carbon Methoxybenzophen Methoxybenzophen Methoxybenzophen
one[9] one one[9]
C=0 196.5 Data not available 195.6
-OCHs 55.6 Data not available 55.5
111.5, 120.5, 128.2,
113.6, 128.2, 129.8,
128.9, 129.6, 129.8,
Aromatic C Data not available 130.1, 131.9, 132.6,
131.9, 133.0, 137.8,
138.3, 163.2
157.4
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule in the solid state. While crystallographic data for 2- and 3-methoxybenzophenone are
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not readily available in the searched literature, the crystal structure of 4-methoxybenzophenone
has been determined.

» 4-Methoxybenzophenone: A crystal structure is available in the Cambridge Crystallographic
Data Centre (CCDC) with the deposition number 108056.[10]

Biological Activity

Benzophenone and its derivatives are known to possess a range of biological activities. For
instance, 2-hydroxy-4-methoxybenzophenone (Oxybenzone), a related compound, is widely
used as a UV filter in sunscreens and has been studied for its potential endocrine-disrupting
and cytotoxic effects.[11][12][13][14] Comparative studies on the specific biological activities
and signaling pathway interactions of 2-, 3-, and 4-methoxybenzophenone are limited in the
available literature. Further research is needed to elucidate the differential effects of the
methoxy group position on their biological profiles.

Experimental Protocols
Synthesis of Methoxy-Substituted Benzophenones
(General Protocol via Friedel-Crafts Acylation)

A common method for the synthesis of methoxy-substituted benzophenones is the Friedel-
Crafts acylation of an appropriate aromatic substrate with a substituted benzoyl chloride in the
presence of a Lewis acid catalyst.

o Reaction Setup: To a stirred solution of the methoxy-substituted benzene derivative (e.g.,
anisole for 4-methoxybenzophenone) in a dry, inert solvent (e.g., dichloromethane or
hexane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.qg.,
anhydrous aluminum chloride) portion-wise at 0 °C.

o Addition of Acylating Agent: Add the corresponding benzoyl chloride dropwise to the reaction
mixture, maintaining the temperature at 0 °C.

e Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
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o Work-up: Quench the reaction by slowly pouring it into a mixture of crushed ice and
concentrated hydrochloric acid.

o Extraction: Separate the organic layer and extract the aqueous layer with the same organic
solvent.

 Purification: Combine the organic layers, wash with water and brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. The crude product can be purified
by recrystallization or column chromatography.

UV-Visible Spectroscopy

o Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent (e.g.,
ethanol) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare
working solutions of appropriate concentrations (e.g., 1-10 pg/mL) to ensure that the
absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorption spectra from 200 to 400 nm using the solvent as a
blank. Determine the wavelength of maximum absorbance (Amax) for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of each isomer in about 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire *H and 3C NMR spectra. For 1H NMR, typical parameters include a
spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio,
and a relaxation delay of 1-2 seconds. For 3C NMR, a wider spectral width (e.g., 0-220 ppm)
and a longer acquisition time are typically required.

Single Crystal X-ray Diffraction

o Crystal Growth: Grow single crystals of each isomer suitable for X-ray diffraction. This can be
achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a
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melt.

o Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-
ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a
monochromatic X-ray source (e.g., Mo Ka or Cu Ka radiation).

» Structure Solution and Refinement: Process the collected data to obtain a set of structure
factors. Solve the crystal structure using direct methods or Patterson methods, and refine the
atomic positions and thermal parameters to obtain the final crystal structure.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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